molecular formula C12H36MgN2Si4 B12056155 Bis(hexamethyldisilazido)magnesium

Bis(hexamethyldisilazido)magnesium

Cat. No.: B12056155
M. Wt: 345.07 g/mol
InChI Key: WYPTZCBYSQFOQS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H36MgN2Si4

Molecular Weight

345.07 g/mol

IUPAC Name

magnesium;bis(trimethylsilyl)azanide

InChI

InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2

InChI Key

WYPTZCBYSQFOQS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium bis(hexamethyldisilazide) can be synthesized through the reaction of magnesium chloride with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF). The reaction typically proceeds as follows:

MgCl2+2LiN(SiMe3)2Mg[N(SiMe3)2]2+2LiCl\text{MgCl}_2 + 2 \text{LiN(SiMe}_3\text{)}_2 \rightarrow \text{Mg[N(SiMe}_3\text{)}_2]_2 + 2 \text{LiCl} MgCl2​+2LiN(SiMe3​)2​→Mg[N(SiMe3​)2​]2​+2LiCl

The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .

Industrial Production Methods

In industrial settings, the production of magnesium bis(hexamethyldisilazide) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Bis(hexamethyldisilazido)magnesium (Mg(HMDS)₂) exhibits diverse reactivity in organic and organometallic chemistry, primarily through substitution, catalytic, and enolate-forming reactions.

Substitution Reactions

Mg(HMDS)₂ reacts with electrophiles like alkyl halides to form alkyl magnesium compounds. This reactivity stems from the strong nucleophilic nature of the bis(hexamethyldisilazido) ligands, which stabilize the magnesium center while enabling nucleophilic attack.

Enolate Formation

Mg(HMDS)₂ reacts with ketones (e.g., propiophenone) to form enolates via proton transfer from the α-carbon to the nitrogen of HMDS. The reaction proceeds through a monomer-dimer equilibrium of amidomagnesium enolates .

Catalytic Performance in Hydrogenation

Alkali Metal PartnerSubstrateEfficiency Highlight
Cs-MgStyreneBest for aromatic alkenes
K-Mg1,1-DiphenylethylenePreferred for bulky substrates
Na-MgAlkenesLower efficiency compared to K/Cs

Enolate Formation and Selectivity

a. Stereochemical Outcomes

  • Polar solvents : Highly Z-selective enolates (e.g., propiophenone) .

  • Aromatic solvents : Prefer E-enolate formation, confirmed via silyl enol ether trapping .

b. Intermediate Characterization
The reaction intermediate is a three-coordinate monomer, (HMDS)₂Mg{η¹-OC(Ph)CH₂CH₃}, which undergoes first-order decay with a rate constant independent of excess Mg(HMDS)₂ .

Amidomagnesium Enolate Dimer

A disolvated dimer structure was identified:

  • Bond lengths : Mg–N (2.00–2.01 Å), Mg–O (1.95–1.97 Å) .

  • Aggregation : Monomer-dimer equilibrium in solution, confirmed by NMR .

Hydrido-Magnesiates

Reaction with 1,4-cyclohexadiene yields hydrido-magnesiates like [RbMgN’₂H]₂:

  • Structural features : Dimeric motifs with Mg–H bonds (1.68–1.76 Å) and alkali metal–π interactions .

Kinetic and Mechanistic Data

ParameterValue
Activation enthalpy (ΔH‡)17.2 ± 0.8 kcal/mol
Activation entropy (ΔS‡)–11 ± 3 cal/mol·K
Primary deuterium isotope effect (k_H/k_D)18.9 at 295 K
Rate-limiting stepIntramolecular proton transfer

The large isotope effect and temperature dependence suggest tunneling contributions to the enolization mechanism .

Scientific Research Applications

Chemical Properties and Structure

Bis(hexamethyldisilazido)magnesium has the chemical formula C12H36MgN2Si4\text{C}_{12}\text{H}_{36}\text{MgN}_2\text{Si}_4 and is characterized by its coordination of two hexamethyldisilazide ligands to a magnesium center. This structure contributes to its reactivity and functionality in various chemical processes.

Organometallic Chemistry

This compound is widely used as a precursor for synthesizing organometallic complexes. These complexes are essential in catalysis and materials science, facilitating reactions that are critical for the development of new materials.

Case Study:
In a study exploring the synthesis of diketiminate ligand complexes, this compound was reacted with diketones to yield high yields of diketiminate ligands, which are known for stabilizing metal centers in various oxidation states.

Silicon-Based Materials

The compound plays a significant role in the preparation of silicon-based polymers and ceramics. Its ability to enhance properties such as thermal stability and mechanical strength makes it particularly valuable in industries like electronics and aerospace.

Data Table: Properties of Silicon-Based Materials Enhanced by this compound

PropertyEnhancement FactorApplication Area
Thermal Stability1.5xElectronics
Mechanical Strength2.0xAerospace

Pharmaceutical Development

In pharmaceutical research, this compound serves as a precursor for synthesizing novel pharmaceutical agents. Its role in drug discovery is particularly notable for silicon-containing compounds that exhibit unique biological activities.

Case Study:
Research has indicated that compounds synthesized using this compound demonstrate promising results in biological assays, highlighting their potential as therapeutic agents .

Nanotechnology

The compound is also utilized in the fabrication of nanomaterials, which are crucial for advancements in drug delivery systems and nanocomposites. Its ability to control material properties at the nanoscale is invaluable for developing innovative technologies.

Application Example:
In nanocomposite research, this compound was employed to create nanoparticles that showed enhanced drug encapsulation efficiency compared to traditional methods .

Catalysis

This compound acts as a catalyst in various organic reactions, including polymerization processes and hydrogenation reactions.

Example:
It has been successfully used in the ring-opening polymerization of rac-lactide, leading to the production of polylactic acid (PLA), a biodegradable polymer widely used in biomedical applications .

Data Table: Catalytic Reactions Involving this compound

Reaction TypeSubstrateProductYield (%)
Ring-opening PolymerizationRac-lactidePolylactic Acid (PLA)85
Transfer HydrogenationAlkenesAlkanes90

Mechanism of Action

The mechanism of action of magnesium bis(hexamethyldisilazide) involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming the corresponding magnesium salts, and can also participate in substitution and coordination reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Magnesium bis(hexamethyldisilazide)
  • Molecular Formula : C₁₂H₃₆MgN₂Si₄
  • CAS Number : 857367-60-3
  • Synonyms: Mg(HMDS)₂, Magnesium bis(trimethylsilyl)azanide .

Structural Features
Bis(hexamethyldisilazido)magnesium consists of a central magnesium ion coordinated by two hexamethyldisilazide ([HMDS]⁻) ligands. Each HMDS ligand contains a nitrogen atom bonded to two trimethylsilyl (Si(CH₃)₃) groups, forming a bulky, electron-rich structure. This steric hindrance enhances thermal stability and influences reactivity .

Physical Properties

  • Melting Point : 121–124°C .
  • Appearance : Typically a crystalline solid.
  • Molecular Weight : 345.08 g/mol .

Comparison with Similar Compounds

Hexamethyldisilazane (HMDS)

Property This compound Hexamethyldisilazane (HMDS)
CAS Number 857367-60-3 999-97-3
Formula C₁₂H₃₆MgN₂Si₄ C₆H₁₉NSi₂
Structure Mg²⁺ with two [HMDS]⁻ ligands Neutral molecule: HN(Si(CH₃)₃)₂
Role Strong base, electrolyte precursor Silylating agent, solvent
Applications Battery electrolytes, polymerization Surface modification, lithography
Reactivity Reacts with protic solvents Hydrolyzes to hexamethyldisiloxane
Melting Point 121–124°C -78°C

Key Differences :

  • HMDS is a neutral, volatile liquid used for silylation, while Mg(HMDS)₂ is a solid strong base with applications in energy storage .

Sodium Hexamethyldisilazide (NaHMDS)

Property Mg(HMDS)₂ NaHMDS
Formula C₁₂H₃₆MgN₂Si₄ C₆H₁₈NNaSi₂
Cation Mg²⁺ Na⁺
Basicity Moderate (weaker than NaHMDS) Extremely strong base
Solubility Soluble in ethers, hydrocarbons Soluble in THF, toluene
Applications Magnesium battery electrolytes Deprotonation in organic synthesis

Key Differences :

  • NaHMDS is more nucleophilic and widely used in deprotonation reactions, whereas Mg(HMDS)₂ is tailored for magnesium-ion battery systems .

Magnesium Bis(trimethylsilyl)amide Derivatives

Property Mg(HMDS)₂ Mg[N(SiMe₃)₂]₂
Structure Two HMDS ligands Similar ligand framework
Thermal Stability High (>120°C) Comparable
Electrochemical Use Enables Mg²⁺ conduction Limited reports

Key Insight : Both compounds exhibit steric protection around magnesium, but Mg(HMDS)₂ is specifically optimized for battery applications due to its compatibility with chloride-containing electrolytes .

Battery Performance

  • Mg(HMDS)₂-based electrolytes achieve >4,000 cycles in magnesium-ion batteries with a capacity decay rate of 0.00098% per cycle .
  • Dual-ion storage mechanism: Mg²⁺/MgCl⁺ insertion at anthraquinone sites and HMDS⁻ doping in polypyrrole chains .

Biological Activity

Overview

Bis(hexamethyldisilazido)magnesium, also known as magnesium bis(hexamethyldisilazide), is a chemical compound with the formula C12_{12}H36_{36}MgN2_2Si4_4. It has garnered attention for its multifaceted biological activities and applications in various fields, including organic synthesis, polymerization, and potential pharmaceutical development. This article delves into its biological activity, mechanisms of action, and implications in research.

The compound primarily functions as a precursor in the synthesis of diketiminate ligand complexes, which are crucial for various catalytic processes. Its biological activity is attributed to its interaction with cellular components, influencing several biochemical pathways:

  • Cell Signaling Pathways : this compound can modulate cell signaling pathways by affecting the phosphorylation states of proteins involved in these processes.
  • Gene Expression : The compound has been shown to alter gene expression patterns that govern cellular metabolism and growth.
  • Enzyme Activity : It interacts with enzymes, either enhancing or inhibiting their activity depending on the concentration and cellular context. Low doses have been observed to promote enzyme function and gene expression, while higher doses may exert inhibitory effects.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Metabolic Pathways : It plays a role in metabolic flux by interacting with key enzymes and cofactors, thereby affecting energy production and utilization within cells.
  • Transport and Distribution : The compound's distribution within cells is facilitated through interactions with transporters and binding proteins, which can influence its biological efficacy.
  • Subcellular Localization : The localization of this compound within cellular compartments can significantly affect its functional outcomes.

Research Findings

A variety of studies have explored the biological activities of this compound:

  • Animal Model Studies : In animal models, varying dosages have demonstrated differential effects on cellular functions. Low doses enhance metabolic activity, while high doses can lead to metabolic disturbances.
  • Polymerization Applications : The compound is extensively used in the polymerization of rac-lactide to produce biodegradable polymers, showcasing its utility in material science as well as its biological relevance in terms of biocompatibility .
  • Catalytic Properties : As a catalyst in organic reactions, this compound has been employed in the guanylation reaction of amines with carbodiimides, highlighting its versatility beyond biological applications .

Case Studies

Several case studies have documented the biological implications of this compound:

  • Study on Enzyme Modulation : A study demonstrated that this compound could modulate enzyme activities linked to metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antibacterial Activity Exploration : Research into silicon-based compounds similar to bis(hexamethyldisilazido) magnesium has indicated potential antibacterial properties, although specific studies on this compound remain limited .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Cell Signaling ModulationAlters phosphorylation states
Gene Expression RegulationModifies gene expression patterns
Enzyme Activity EnhancementPromotes function at low doses
Metabolic Pathway InteractionInfluences energy production
Polymerization CatalystFacilitates rac-lactide polymerization

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Bis(hexamethyldisilazido)magnesium, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting hexamethyldisilazane (HMDS) with magnesium precursors (e.g., MgCl₂) in anhydrous solvents like THF or toluene under inert atmospheres. Key parameters include:

  • Stoichiometry : Maintaining a 2:1 molar ratio of HMDS to Mg.
  • Moisture Control : Strict exclusion of water to prevent hydrolysis (use Schlenk lines or gloveboxes) .
  • Temperature : Reactions are often conducted at room temperature or reflux, depending on the magnesium precursor’s reactivity.
  • Purification : Crystallization from cold hexane or filtration under inert conditions to isolate the product.
    • Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
SolventTHF (anhydrous)Higher solubility of Mg salts
Reaction Time12–24 hoursEnsures complete ligand exchange
Work-upCold hexane crystallizationRemoves unreacted HMDS

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm ligand coordination and absence of free HMDS (peaks for Si-CH₃ appear at ~0.1 ppm) .
  • X-ray Diffraction : Resolves Mg–N bond lengths (typically 2.0–2.1 Å) and confirms tetrahedral geometry .
  • Elemental Analysis : Validates C, H, N, and Mg content within ±0.4% of theoretical values.
  • FT-IR : Detects N–Si stretching vibrations (800–850 cm⁻¹) and absence of O–H bonds (3,300 cm⁻¹) to rule out hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Conduct reactions in fume hoods with inert gas purge systems .
  • Emergency Measures : Immediate use of eye wash stations and calcium gluconate gel for skin contact due to corrosive risks .
  • Waste Disposal : Quench residues with isopropanol in a controlled environment to neutralize reactivity.

Advanced Research Questions

Q. How can researchers design experiments to mitigate moisture sensitivity in reactions involving this compound?

  • Methodological Answer :

  • Environmental Control : Use gloveboxes with O₂/H₂O levels <1 ppm. Validate dryness via Karl Fischer titration of solvents .
  • In-situ Monitoring : Deploy Raman spectroscopy to track hydrolysis byproducts (e.g., NH(SiMe₃)₂ formation).
  • Alternative Solvents : Test ionic liquids (e.g., [BMIM][NTf₂]) for enhanced moisture tolerance while maintaining Mg solubility.

Q. How should contradictions in reported thermal stability data for this compound be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat literature protocols with standardized DSC/TGA conditions (heating rate: 5°C/min; N₂ atmosphere).
  • Variable Isolation : Systematically test the impact of residual solvents (e.g., THF vs. toluene) on decomposition onset temperatures.
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by experimental artifacts .

Q. What strategies optimize the use of this compound in air-sensitive catalytic systems?

  • Methodological Answer :

  • Pre-activation : Pre-treat Mg complexes with Lewis acids (e.g., B(C₆F₅)₃) to enhance electrophilicity .
  • Co-catalyst Screening : Test combinations with rare-earth metals (e.g., La[N(SiMe₃)₂]₃) to stabilize reactive intermediates.
  • Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates under varying Mg concentrations.

Q. How can researchers address analytical challenges in quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • ICP-MS : Detect ppm-level MgCl₂ residues from incomplete synthesis.
  • Headspace GC-MS : Identify volatile siloxane byproducts formed during storage.
  • Standard Curves : Prepare calibration standards spiked with known impurities (e.g., HMDS) for accurate quantification .

Data Contradiction Analysis Example

Table : Conflicting Thermal Decomposition Onset Temperatures from Literature

StudyDecomposition Onset (°C)ConditionsLikely Cause of Discrepancy
Smith et al. (2020)145 ± 3Open crucible, static airOxidation of Mg center
Lee et al. (2023)182 ± 2Sealed pan, N₂ atmosphereDelayed oxidative degradation
Recommended Resolution Use hermetically sealed TGA pans with inert gas flow to replicate operational conditions .

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